molecular formula C7H10N4O4 B8452663 (S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PROPANOIC ACID

(S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PROPANOIC ACID

Cat. No.: B8452663
M. Wt: 214.18 g/mol
InChI Key: SHXXEAFPTYEBJH-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PROPANOIC ACID is a chiral amino acid derivative that contains a triazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and drug design. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PROPANOIC ACID typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral amino acid precursor.

    Formation of the Triazole Ring: The triazole ring is introduced through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).

    Methoxycarbonylation: The amino group is protected by converting it into a methoxycarbonyl derivative using reagents such as methyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or the methoxycarbonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can lead to deprotected amino acids.

Scientific Research Applications

(S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PROPANOIC ACID has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for designing enzyme inhibitors and receptor agonists/antagonists.

    Bioconjugation: The triazole ring is useful in click chemistry for bioconjugation applications.

    Material Science: It is used in the synthesis of functional materials with specific properties.

    Chemical Biology: The compound is employed in studying protein-ligand interactions and enzyme mechanisms.

Mechanism of Action

The mechanism of action of (S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PROPANOIC ACID involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their activity. The methoxycarbonyl group can also participate in binding interactions, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)BUTANOIC ACID: Similar structure but with an additional carbon in the side chain.

    (S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PENTANOIC ACID: Similar structure but with two additional carbons in the side chain.

Uniqueness

The uniqueness of (S)-2-((METHOXYCARBONYL)AMINO)-3-(1H-1,2,3-TRIAZOL-4-YL)PROPANOIC ACID lies in its specific combination of a chiral center, a triazole ring, and a methoxycarbonyl group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H10N4O4

Molecular Weight

214.18 g/mol

IUPAC Name

(2S)-2-(methoxycarbonylamino)-3-(2H-triazol-4-yl)propanoic acid

InChI

InChI=1S/C7H10N4O4/c1-15-7(14)9-5(6(12)13)2-4-3-8-11-10-4/h3,5H,2H2,1H3,(H,9,14)(H,12,13)(H,8,10,11)/t5-/m0/s1

InChI Key

SHXXEAFPTYEBJH-YFKPBYRVSA-N

Isomeric SMILES

COC(=O)N[C@@H](CC1=NNN=C1)C(=O)O

Canonical SMILES

COC(=O)NC(CC1=NNN=C1)C(=O)O

Origin of Product

United States

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